![molecular formula C20H12N2O8 B14255521 (2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid CAS No. 252369-72-5](/img/structure/B14255521.png)
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its two cyanobenzoyl groups attached to a butanedioic acid backbone, making it a unique molecule with distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-cyanobenzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanobenzoyl groups into amines.
Substitution: The cyanobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of (2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzoyl groups can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- (2R,3R)-2,3-Bis[(4-methoxybenzoyl)oxy]butanedioic acid
- (2R,3R)-2,3-Bis[(4-nitrobenzoyl)oxy]butanedioic acid
- (2R,3R)-2,3-Bis[(4-chlorobenzoyl)oxy]butanedioic acid
Uniqueness
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid is unique due to the presence of cyanobenzoyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific applications.
特性
CAS番号 |
252369-72-5 |
|---|---|
分子式 |
C20H12N2O8 |
分子量 |
408.3 g/mol |
IUPAC名 |
(2R,3R)-2,3-bis[(4-cyanobenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H12N2O8/c21-9-11-1-5-13(6-2-11)19(27)29-15(17(23)24)16(18(25)26)30-20(28)14-7-3-12(10-22)4-8-14/h1-8,15-16H,(H,23,24)(H,25,26)/t15-,16-/m1/s1 |
InChIキー |
JPVQHICFDRDQQI-HZPDHXFCSA-N |
異性体SMILES |
C1=CC(=CC=C1C#N)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C#N)C(=O)O |
正規SMILES |
C1=CC(=CC=C1C#N)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
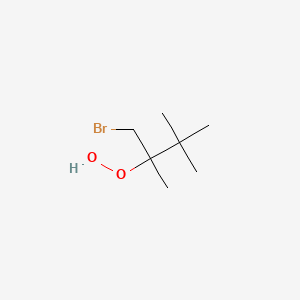
![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
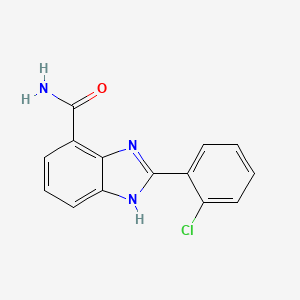
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
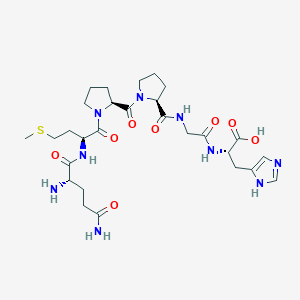
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)
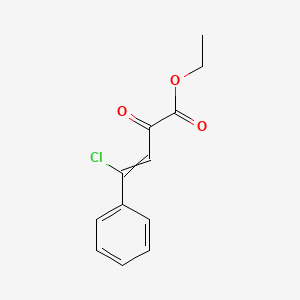

![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
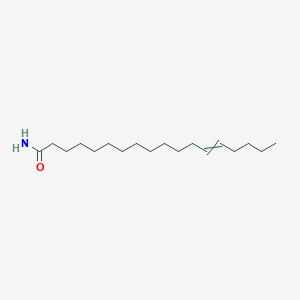
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
